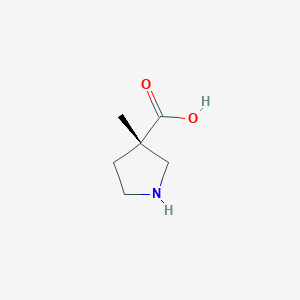

(S)-3-Methyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality (S)-3-Methyl-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Methyl-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245632 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427203-57-3 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid

Executive Summary & Strategic Context

The elucidation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid represents a classic yet critical challenge in medicinal chemistry: validating a chiral quaternary center within a saturated heterocycle. Unlike simple proline analogues, the introduction of a methyl group at the C3 position creates a quaternary carbon, eliminating the methine proton typically used as a spectroscopic handle in NMR.

This molecule is a high-value scaffold in peptidomimetics. The gem-disubstitution at C3 restricts conformational flexibility, locking the pyrrolidine ring into specific puckering modes that can enhance binding affinity to biological targets (e.g., GPCRs or proteases). However, this same structural feature complicates stereochemical assignment.

This guide outlines a rigorous, multi-modal workflow to establish both the constitution (connectivity) and absolute configuration (stereochemistry) of this molecule, moving beyond basic spectral matching to first-principles verification.

Analytical Workflow: The "Quaternary Check" Protocol

The primary analytical hurdle is the lack of a proton at the chiral center. We must rely on heteronuclear correlations and chiroptical methods.

Phase 1: Constitutional Verification (Connectivity)

Before addressing stereochemistry, we must confirm the quaternary nature of C3.

Mass Spectrometry (HRMS):

-

Target: Exact mass for

( -

Calc. Mass: 130.0868 Da.

-

Fragmentation Pattern: Look for loss of

(45 Da) and

NMR Spectroscopy (

-

NMR:

-

Methyl Group: A sharp singlet (3H) typically between

1.2 – 1.5 ppm. If this signal is a doublet, the methyl is likely on C4 or C5 (methine coupling), indicating the wrong regioisomer. -

C3 Position: Absence of any signal.

-

Ring Protons: Three distinct methylene envelopes (C2, C4, C5). The C2 protons (adjacent to N and the quaternary center) will appear as an AB system (diastereotopic) due to the adjacent chiral center, typically

3.0 – 3.6 ppm.

-

-

2D NMR (HMBC - The Connectivity King):

-

You must observe Long-range couplings (

) from the Methyl protons to:-

The Carbonyl Carbon (C=O).

-

The Quaternary Carbon (C3).

-

The Adjacent Methylene Carbons (C2 and C4).

-

-

Critical Check: If the Methyl protons correlate to a Methine carbon, the structure is incorrect.

-

Phase 2: Stereochemical Assignment (Absolute Configuration)

Distinguishing the (S)-enantiomer from the (R)-enantiomer requires a reference-independent method or a validated chiral assay.

Method A: X-Ray Crystallography (The Gold Standard)

Because the free amino acid is zwitterionic and often hygroscopic, direct crystallization can be difficult.

-

Protocol: Form a salt with a heavy-atom counterion (e.g., HBr or HI) or a crystalline derivative (e.g., N-p-bromobenzoyl derivative).

-

Objective: Determine the Flack parameter. A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.

Method B: Chiral Derivatization (NMR)

Standard Mosher's amide analysis is difficult here because the chiral center (C3) is quaternary and

-

Alternative: Use a chiral solvating agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

-

Observation: Monitor the splitting of the Methyl singlet . In an achiral environment, it is a singlet. In a chiral environment (CSA), the (S) and (R) enantiomers will show distinct shifts (

).

Method C: Optical Rotation & CD

-

Polarimetry: Compare

with literature values for the specific salt form (HCl vs Free base). Note that pH changes can drastically alter rotation magnitude and sign for amino acids. -

Electronic Circular Dichroism (ECD): Compare the experimental CD spectrum (200-250 nm region,

transition of the carbonyl) with Time-Dependent DFT (TD-DFT) calculated spectra for the (S) isomer.

Mandatory Visualization: Elucidation Logic

The following diagram illustrates the logical flow for confirming the (S)-3-Methyl-pyrrolidine-3-carboxylic acid structure, distinguishing it from regioisomers (e.g., 4-methyl) and stereoisomers.

Caption: Logical decision tree for distinguishing the 3-methyl quaternary core from regioisomers and assigning absolute stereochemistry.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To scientifically validate the (S) designation, we must rigorously apply CIP rules to the quaternary C3 center. This is often a source of error in automated naming software.

Center: C3 Substituents:

-

-COOH : Carbon bonded to (O, O, O)

Priority 1 (Highest) -

-CH2-N (Ring C2) : Carbon bonded to (N, H, H).

-

-CH2-C (Ring C4) : Carbon bonded to (C, H, H).

-

Comparison: C2 vs C4. The atom attached to C2 is Nitrogen (Atomic #7). The atom attached to C4 is Carbon (Atomic #6).

-

Priority 2: Ring C2.

-

Priority 3: Ring C4.

-

-

-CH3 : Carbon bonded to (H, H, H)

Priority 4 (Lowest).

Configuration: Looking down the C3-CH3 bond (lowest priority in back):

-

Sequence:

. -

Direction: Counter-Clockwise .

-

Result: (S)-Configuration.

Experimental Protocol: Chiral Purity Determination

While X-ray gives absolute configuration, Chiral HPLC is required for batch purity (ee%).

Methodology:

-

Column: Chiralpak zwix(+) or Crownpak CR-I(+) (Specialized for amino acids).

-

Mobile Phase:

(85:15) + 50 mM -

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).

-

Derivatization Option: If direct detection is poor, derivatize with FDAA (Marfey's Reagent). This converts enantiomers into diastereomers, easily separable on standard C18 columns.

-

(S)-Target + L-FDAA

Diastereomer A -

(R)-Impurity + L-FDAA

Diastereomer B

-

References

-

Synthesis and Characterization: Dickerson, S. D. (2016).[1] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. Link

-

Spectroscopic Data: BenchChem. A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid. (Used for general pyrrolidine spectral trends). Link

-

Absolute Configuration Correction: Yin, F., et al. (2018).[2] Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. (Highlights the necessity of X-ray for this scaffold). Link

-

Database Entry: PubChem CID 1512683.[3] (R)-methyl pyrrolidine-3-carboxylate.[3] (Reference for enantiomeric comparison). Link[3]

-

Chemical Properties: ChemicalBook. (S)-3-Methyl-pyrrolidine-3-carboxylic acid.[4][5] Link

Sources

- 1. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid" by Shelby D. Dickerson [aquila.usm.edu]

- 2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 3. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 5. labcompare.com [labcompare.com]

(S)-3-Methyl-pyrrolidine-3-carboxylic acid: A Quaternary Beta-Proline Scaffold for Precision Drug Design

The following technical guide details the structural utility, synthetic methodologies, and medicinal chemistry applications of (S)-3-Methyl-pyrrolidine-3-carboxylic acid , a specialized quaternary amino acid scaffold.

Executive Summary

(S)-3-Methyl-pyrrolidine-3-carboxylic acid (CAS: 1427203-57-3) represents a high-value chiral building block in modern drug discovery. Structurally, it is a

Unlike simple proline derivatives, the introduction of the methyl group at the C3 position creates a quaternary stereocenter . This structural modification serves two critical functions in medicinal chemistry:

-

Conformational Restriction: It locks the pyrrolidine ring into a specific pucker (typically the C3-envelope), reducing the entropic penalty of ligand binding.

-

Metabolic Stability: The quaternary center blocks

-proton abstraction, rendering the adjacent positions less susceptible to metabolic oxidation or racemization.

This guide explores its application in GPR40 agonists, peptide mimetics, and enzyme inhibitors, supported by validated synthetic protocols.

Structural Analysis & Physicochemical Properties[1]

The molecule features a geminal disubstitution (methyl and carboxylate) at the C3 position. This creates a unique steric environment compared to the natural amino acid L-proline (substituted at C2) or simple

Key Physicochemical Data

| Property | Value / Description | Relevance |

| Molecular Formula | Compact scaffold | |

| Molecular Weight | 129.16 g/mol | High ligand efficiency (LE) potential |

| Stereochemistry | (S)-Enantiomer | Critical for target selectivity (e.g., GPCRs) |

| pKa (Acid) | ~3.8 (Predicted) | Ionized at physiological pH |

| pKa (Base) | ~9.5 (Predicted) | Protonated at physiological pH (Zwitterionic) |

| Ring Conformation | C3-endo / C3-exo | Biased by the Me/COOH steric clash |

Conformational Locking Mechanism

The "Thorpe-Ingold Effect" (gem-dimethyl effect) applies here. The interaction between the C3-methyl group and the adjacent ring methylenes forces the ring into a rigid conformation. In drug design, this pre-organizes the pharmacophores (the amine and the acid) into a bioactive orientation, often enhancing potency by orders of magnitude compared to the non-methylated analogue.

Synthetic Methodologies

Synthesis of quaternary stereocenters is synthetically demanding. Two primary routes are employed: Enzymatic Desymmetrization (for high enantiopurity) and Malonate Alkylation (for scale).

Route A: Malonate Alkylation & Resolution (Scalable Protocol)

This route builds the pyrrolidine ring from acyclic precursors and relies on resolution to isolate the (S)-enantiomer.

Step-by-Step Protocol

-

Alkylation: Start with Diethyl methylmalonate . React with 1-bromo-2-chloroethane (or a nitrogen-protected equivalent like N-benzyl-bis(2-chloroethyl)amine) using a strong base (NaH or NaOEt) to form the pyrrolidine ring.

-

Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid.

-

Decarboxylation: Thermal decarboxylation yields the racemic 3-methyl-pyrrolidine-3-carboxylic acid.

-

Resolution: The (S)-enantiomer is isolated via:

-

Chiral HPLC: Using a Chiralpak AD-H or OD-H column.

-

Diastereomeric Salt Formation: Crystallization with a chiral amine (e.g., (R)-

-methylbenzylamine).

-

Route B: Enzymatic Desymmetrization (High Precision)

For direct access to the chiral center without wasteful resolution of a racemate, Pig Liver Esterase (PLE) is used to selectively hydrolyze one ester of a prochiral diester precursor.

Workflow Diagram (DOT)

The following diagram illustrates the logic flow for the Enzymatic Desymmetrization route.

Caption: Enzymatic desymmetrization workflow for the stereoselective synthesis of the quaternary pyrrolidine scaffold.

Medicinal Chemistry Applications

GPR40 Agonists (Type 2 Diabetes)

The Free Fatty Acid Receptor 1 (GPR40) is a validated target for enhancing glucose-dependent insulin secretion.[1][2][3]

-

Role of Scaffold: The (S)-3-methyl-pyrrolidine-3-carboxylic acid moiety mimics the carboxylate headgroup of free fatty acids (the endogenous ligands).

-

Mechanism: The quaternary methyl group orients the carboxylate into a specific vector that engages Arg183 and Arg258 in the GPR40 binding pocket. The rigidity prevents the "collapse" of the hydrophobic tail, maintaining the agonist in an active conformation.

-

Case Study Insight: Research indicates that while both enantiomers bind, the (S)-configuration often provides a distinct vector that favors full agonism over partial agonism, depending on the specific hydrophobic tail attached to the pyrrolidine nitrogen.

Peptide Mimetics & Beta-Turn Inducers

In peptide drug design, natural peptides are rapidly degraded by proteases.

-

Strategy: Replacing a natural amino acid with (S)-3-methyl-pyrrolidine-3-carboxylic acid introduces a "kink" in the peptide backbone.

-

Effect: This acts as a

-turn inducer. The quaternary center restricts the

Enzyme Inhibitors (InhA)

Derivatives of pyrrolidine-3-carboxylic acid have been explored as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

-

Advantage: The 3-methyl group fills a specific hydrophobic pocket in the enzyme active site, increasing binding affinity (

) compared to the unsubstituted analogue.

Experimental Protocol: Chiral Resolution via HPLC

Note: This protocol assumes access to the racemic material synthesized via the Malonate route.

Objective: Isolation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid from racemate.

-

Sample Preparation: Dissolve 100 mg of racemic N-Boc-3-methyl-pyrrolidine-3-carboxylic acid in 1 mL of Ethanol/Hexane (50:50).

-

Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: TFA is required to suppress ionization of the carboxylic acid and ensure sharp peak shapes.

-

-

Conditions:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Collection: The (S)-enantiomer typically elutes second (verify with authentic standard or optical rotation measurement). Collect fractions, evaporate solvent under reduced pressure.

-

Deprotection: Treat the isolated N-Boc intermediate with 4M HCl in Dioxane to yield the free amino acid hydrochloride salt.

Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: The quaternary center provides excellent chemical stability against racemization, even under acidic or basic conditions, making it a robust building block for multi-step synthesis.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017).[4] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 15(29), 6089-6092.[4] Available at: [Link]

-

Dickerson, S. D. (2016). "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid." The Aquila Digital Community, Honors Theses. Available at: [Link]

-

Chen, C., et al. (2015). "Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid."[3][5] European Journal of Medicinal Chemistry, 96, 2-15. Available at: [Link]

- Hoffmann-La Roche. (2013). "Process for the preparation of pyrrolidine-3-carboxylic acids." US Patent 8,344,161 B2.

Sources

- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]

- 2. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rloginconsulting.com [rloginconsulting.com]

- 5. Document: Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxyli... - ChEMBL [ebi.ac.uk]

A Technical Guide to the Pyrrolidine Scaffold in Medicinal Chemistry

Executive Summary

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its frequent appearance in FDA-approved drugs and biologically active natural products is not coincidental but is rooted in a unique combination of physicochemical and stereochemical properties.[1][2][3][4] This guide provides an in-depth analysis of the pyrrolidine scaffold, elucidating the scientific rationale behind its privileged status in drug discovery. We will explore its structural advantages, showcase its versatility across diverse therapeutic areas with specific drug examples, detail relevant experimental workflows, and provide a forward-looking perspective on its evolving role. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

The Fundamental Advantage: Why Pyrrolidine?

Unlike flat, aromatic systems which can be limited in their spatial arrangement, the saturated, sp³-hybridized nature of the pyrrolidine ring offers a distinct three-dimensional (3D) architecture.[1][3][5] This has profound implications for drug design.

Physicochemical & Stereochemical Properties

The success of the pyrrolidine scaffold stems from several key features:

-

Three-Dimensionality and Conformational Flexibility : The non-planar ring undergoes "pseudorotation," allowing it to adopt various "envelope" and "twist" conformations.[1][5][6] This flexibility enables the molecule to adapt its shape to optimally fit into a protein's binding pocket, enhancing ligand-target interactions.

-

Stereochemical Richness : With up to four potential stereogenic centers, the pyrrolidine ring can generate a vast number of distinct stereoisomers.[1] This is a critical tool for medicinal chemists, as different stereoisomers can exhibit dramatically different biological activities, selectivities, and metabolic profiles due to the chiral nature of biological targets like enzymes and receptors.[1][5]

-

Improved Physicochemical Properties : The inclusion of the nitrogen heteroatom generally enhances aqueous solubility and provides a handle for modifying lipophilicity (LogP), which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][7][8] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H moiety can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[7]

-

Basicity : The secondary amine in the pyrrolidine ring confers basicity, which can be finely tuned by substituents.[1] This basic center is often crucial for forming salt bridges or other key ionic interactions within a protein binding site. The nitrogen also serves as a prime position for substitution, with a reported 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1]

Comparison with Related Scaffolds

To fully appreciate its utility, it is useful to compare pyrrolidine to its carbocyclic (cyclopentane) and aromatic (pyrrole) counterparts.

| Property | Cyclopentane | Pyrrole (Aromatic) | Pyrrolidine (Saturated) | Rationale for Drug Design |

| pKa (of conjugate acid) | N/A | ~0.4 | ~11.3[9] | The high basicity of pyrrolidine allows for strong ionic interactions and salt formation to improve solubility and handling. |

| LogP (Octanol/Water) | ~2.5 | ~0.75 | ~0.46[9] | Pyrrolidine is significantly more hydrophilic than cyclopentane and slightly more so than pyrrole, which can improve aqueous solubility and ADME properties.[1][9] |

| 3D Shape | Flexible Puckering | Planar | Flexible Puckering (Pseudorotation) | The non-planar, flexible nature allows for better exploration of 3D pharmacophore space compared to the flat pyrrole ring.[1][5] |

| Hydrogen Bonding | None | N-H Donor | N-H Donor, N Acceptor | The ability to both accept and donate hydrogen bonds provides greater versatility for target interaction compared to pyrrole or cyclopentane.[7] |

Pyrrolidine as a Privileged Scaffold: A Multi-Therapeutic Workhorse

The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for multiple, distinct biological targets.[2] The pyrrolidine ring is a quintessential example, appearing in drugs across a wide array of therapeutic areas.[3][10][11]

// Center Node Pyrrolidine [label="Pyrrolidine\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=12, pin=true];

// Therapeutic Areas Antidiabetic [label="Antidiabetic\n(DPP-4 Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer\n(Kinase Inhibitors)", fillcolor="#FBBC05", fontcolor="#202124"]; CNS [label="CNS Disorders\n(Nootropics, Antipsychotics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral\n(Protease Inhibitors)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antihypertensive [label="Antihypertensive\n(ACE Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antihistamine [label="Antihistamine", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Pyrrolidine -> Antidiabetic; Pyrrolidine -> Anticancer; Pyrrolidine -> CNS; Pyrrolidine -> Antiviral; Pyrrolidine -> Antihypertensive; Pyrrolidine -> Antihistamine; }

Figure 1: The pyrrolidine scaffold is a central component in drugs developed for a wide range of therapeutic areas.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent example of pyrrolidine's role is in the development of gliptins, a class of oral anti-hyperglycemic agents that inhibit the DPP-4 enzyme.[12] DPP-4 is responsible for the degradation of incretin hormones, which play a key role in regulating blood glucose.[12][13]

-

Mechanism of Action : Many DPP-4 inhibitors utilize a (2-cyanopyrrolidin-1-yl) moiety.[12][13] The pyrrolidine ring acts as a proline mimic, directing the molecule to the active site of DPP-4, which naturally processes proline-containing peptides.[13][14] The nitrile group then forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, effectively inhibiting its function.[12]

-

Key Drugs :

-

Vildagliptin : A potent and selective DPP-4 inhibitor.

-

Saxagliptin : Features a fused cyclopropyl ring on the pyrrolidine scaffold, which enhances potency.[12]

-

-

Structure-Activity Relationship (SAR) Insights :

-

The (S)-configuration of the 2-cyanopyrrolidine is crucial for optimal binding and inhibitory activity.

-

Fluorination at the 4-position of the pyrrolidine ring can improve potency and pharmacokinetic properties, as seen in the development of some investigational inhibitors.[15]

-

| Compound Example | DPP-4 IC₅₀ (nM) | Key Structural Feature |

| Vildagliptin | ~2.3 | Adamantyl group linked to pyrrolidine |

| Saxagliptin | ~0.6 | Fused cyclopropyl-pyrrolidine |

| Compound 17a[15] | 17 | 4-fluoropyrrolidine-2-carbonitrile derivative |

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is prevalent in drugs targeting the CNS, likely due to its ability to impart favorable properties for crossing the blood-brain barrier.

-

Nootropics (Racetams) : Aniracetam and Piracetam, known for their cognitive-enhancing effects, feature a pyrrolidinone (a pyrrolidine ring with a ketone at position 2) core.[10][16]

-

Anticonvulsants : Levetiracetam is a widely used antiepileptic drug built upon a pyrrolidinone structure.[17] Its precise mechanism is unique but is thought to involve binding to the synaptic vesicle protein SV2A, modulating neurotransmitter release.[17]

-

Psychedelics & Receptor Modulators : Emerging research is exploring 3-pyrrolidine-indole derivatives as selective 5-HT2A receptor modulators for potential use in treating mental health disorders like depression and PTSD.[18][19]

Oncology

In cancer therapy, the pyrrolidine ring is often incorporated to achieve selectivity and potency for various targets.

-

Kinase Inhibitors : Futibatinib, an FDA-approved FGFR-4 inhibitor, and Pacritinib, a JAK-2 inhibitor, both contain the pyrrolidine scaffold.[10]

-

CXCR4 Antagonists : Certain pyrrolidine derivatives have been designed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis.[11] One such compound showed a potent IC₅₀ of 79 nM.[11]

Antihypertensives (ACE Inhibitors)

The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant milestone for pyrrolidine-based drugs.

-

Captopril & Enalapril : These foundational ACE inhibitors incorporate a proline (pyrrolidine-2-carboxylic acid) moiety.[7][10] The pyrrolidine's carboxylate group chelates the essential zinc ion in the ACE active site, contributing to potent enzyme inhibition.

Synthetic Strategies & Experimental Protocols

The utility of a scaffold is directly linked to the accessibility of its derivatives. Fortunately, a rich body of chemical literature describes robust methods for synthesizing functionalized pyrrolidines.

Common Synthetic Approaches

-

1,3-Dipolar Cycloaddition : This is one of the most powerful methods for constructing the pyrrolidine ring. It typically involves the reaction of an azomethine ylide with an alkene (dipolarophile).[20] This method allows for high stereocontrol and the introduction of diverse substituents.

-

Functionalization of Pre-formed Rings : Using readily available chiral building blocks like L-proline or D-proline is a common and efficient strategy.[1][21][22] The existing stereocenter and ring structure provide a template for further stereocontrolled modifications.

-

Redox-Neutral C-H Functionalization : Modern methods allow for the direct arylation or alkylation of the C-H bonds at the α-position to the nitrogen, providing a streamlined route to 2-substituted pyrrolidines.[23]

Figure 2: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Example Protocol: Synthesis of a Spiro[pyrrolidine-3,3′-oxindole] Derivative

Spiro-oxindole pyrrolidines have shown promise as anticancer agents.[1] The following protocol is a generalized representation based on the 1,3-dipolar cycloaddition strategy.

Objective : To synthesize a spiro[pyrrolidine-3,3′-oxindole] via a three-component reaction.

Materials :

-

Isatin (or N-substituted derivative) (1.0 eq)

-

Sarcosine (or other secondary amino acid) (1.2 eq)

-

(E)-Chalcone (or other dipolarophile) (1.0 eq)

-

Methanol (solvent)

-

Reflux apparatus

-

TLC plates (Silica gel)

-

Column chromatography setup (Silica gel)

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.0 eq) in methanol.

-

Reaction Execution : Heat the mixture to reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired spiro-pyrrolidine product.

-

Characterization : The structure and purity of the final compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Future Directions & Emerging Roles

The story of the pyrrolidine scaffold is far from over. Its unique properties continue to be exploited in cutting-edge areas of drug discovery.

-

Fragment-Based Drug Discovery (FBDD) : Pyrrolidine-based fragments are highly sought after because they provide excellent 3D diversity and vectors for optimization while maintaining favorable, "rule-of-three" compliant physicochemical properties.[24]

-

PROTACs and Molecular Glues : In the field of targeted protein degradation, the pyrrolidine scaffold can be used as a rigid linker or as part of the ligand that binds to the E3 ligase or the target protein, helping to correctly orient the two proteins for ubiquitination.

-

Peptidomimetics : The conformationally constrained nature of proline and its derivatives makes them ideal for mimicking beta-turns in peptides, a common motif for protein-protein interactions. This is crucial for developing orally bioavailable drugs that can disrupt these interactions.

Conclusion

The pyrrolidine ring is unequivocally a privileged scaffold in medicinal chemistry, a status earned through its unparalleled combination of stereochemical richness, conformational flexibility, and favorable physicochemical properties.[1][2][9] It provides a robust and versatile starting point for exploring 3D chemical space, enabling the development of potent and selective drugs across a vast range of therapeutic areas, from diabetes to cancer and CNS disorders.[1][10] As synthetic methodologies become more advanced and our understanding of complex biological systems deepens, the pyrrolidine scaffold is poised to remain an indispensable tool in the hands of medicinal chemists, driving the discovery of the next generation of innovative medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Balsamo, A., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Thareja, S., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Bhat, M. A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

Kamal, A., et al. (2015). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. PubMed Central. [Link]

-

Tian, F.-X., et al. (2018). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]

-

Synfacts. (2024). Synthesis of Functionalized Pyrrolidines and Piperidines. Thieme Chemistry. [Link]

-

Sirin, S., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Chen, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]

-

ResearchGate. (n.d.). Synthesis of functionalized pyrrolidine 6; reagents and conditions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Proline. Wikipedia. [Link]

-

Scott, J. D., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

-

eCampus. (n.d.). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. eCampus. [Link]

-

Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.

-

Sabnis, R. W. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]

-

Sabnis, R. W. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. [Link]

-

Sabnis, R. W. (2025). Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. safrole.com [safrole.com]

- 17. drugs.com [drugs.com]

- 18. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proline - Wikipedia [en.wikipedia.org]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel pyrrolidine derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its success stems from the unique three-dimensional architecture conferred by its sp³-hybridized carbon atoms, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] This guide provides a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyrrolidine derivatives. We will delve into the mechanistic rationale behind key synthetic methodologies, present field-proven experimental protocols, and illustrate the logical frameworks that guide the construction of these vital chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrrolidine scaffold in their work.

The Strategic Imperative for Pyrrolidine Scaffolds in Drug Discovery

Unlike flat aromatic systems, the non-planar, puckered conformation of the pyrrolidine ring provides a globular three-dimensional shape, enabling a more effective exploration of the pharmacophore space.[3][4] This structural feature is critical for achieving high-affinity and selective binding to complex biological targets such as enzymes and receptors. The scaffold's stereogenic carbons allow for the introduction of chirality, a key factor in differentiating biological activity and minimizing off-target effects.[3] The nitrogen atom can act as a hydrogen bond acceptor, or its N-H group can serve as a hydrogen bond donor, further enhancing its ability to participate in crucial intermolecular interactions within a binding site.[5]

Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties, making them indispensable tools in the quest for new therapeutic agents.[2][6][7]

Caption: Logical relationship of pyrrolidine's structural advantages.

Core Methodologies for Pyrrolidine Ring Construction

The synthesis of the pyrrolidine core can be approached through several strategic pathways. The choice of method is dictated by the desired substitution pattern, stereochemical outcome, and the need for efficiency and scalability.

Caption: Major synthetic pathways to pyrrolidine derivatives.

[3+2] Cycloaddition Reactions: A Powerhouse for Rapid Complexity

Among the most powerful and versatile methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[8] This atom-economical approach allows for the rapid construction of the five-membered ring while simultaneously installing up to four stereocenters with a high degree of control.[9]

Causality: The choice of a [3+2] cycloaddition is driven by the need for stereochemical precision and structural complexity from simple precursors. The concerted or stepwise nature of the cycloaddition allows for the predictable transfer of stereochemical information from the reactants to the product.

Azomethine ylides, which are 1,3-dipoles, are typically unstable and generated in situ. Common generation methods include:

-

Condensation and Decarboxylation: The reaction of an α-amino acid (like glycine or proline) with an aldehyde or ketone.[10]

-

Ring-Opening of Aziridines: Thermal or photochemical ring-opening of activated aziridines.

-

Reductive Generation from Amides: Using a catalyst like Vaska's complex to generate ylides from tertiary amides.[11]

These reactive intermediates are then trapped by a dipolarophile, usually an electron-deficient alkene, to yield the desired pyrrolidine.[12]

Caption: Workflow for a three-component [3+2] cycloaddition.

Data Presentation: Comparison of [3+2] Cycloaddition Methodologies

| Precursor Method | Catalyst/Conditions | Dipolarophile | Yield (%) | Stereoselectivity (dr/ee) | Reference |

| Glycine + Aldehyde | Decarboxylative | Maleimides | 71-93 | >9:1 dr | [13] |

| α-Silylimines | Cu(I) / Chiral Ligand | Acrylates | High | High ee | [14] |

| Tertiary Amides | Vaska's Complex / TMDS | Acrylates, Enones | Good | High dr | [11] |

| Isatin + Amino Acid | AgOAc / Chiral Ligand | Acrylates | High | High ee | [15] |

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines

This protocol describes a three-component [3+2] cycloaddition for the synthesis of rhodanine-substituted spirooxindole pyrrolidines, a class of compounds with significant medicinal interest.[16][17]

-

Self-Validation: This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's structure is confirmed by standard spectroscopic methods (NMR, MS) and compared against expected values. The formation of a single major spot on TLC corresponding to the product indicates a successful and clean reaction.

-

Materials:

-

Isatin (1.0 mmol, 1.0 equiv)

-

Glycine methyl ester hydrochloride (1.0 mmol, 1.0 equiv)

-

Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

-

(Z)-5-arylidine-2-thioxothiazolidin-4-one (dipolarophile) (1.0 mmol, 1.0 equiv)

-

Anhydrous Acetonitrile (ACN) (15 mL)

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add isatin (1.0 mmol) and glycine methyl ester hydrochloride (1.0 mmol) in acetonitrile (15 mL).

-

Add triethylamine (1.2 mmol) to the suspension and stir at room temperature for 10 minutes. The mixture should become a clear solution as the azomethine ylide precursor forms.

-

Add the dipolarophile, (Z)-5-arylidine-2-thioxothiazolidin-4-one (1.0 mmol), to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[16]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure spirooxindole-pyrrolidine product.

-

Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity

MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[1] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][18]

Causality: The decision to employ an MCR is based on the need for operational simplicity and high-throughput synthesis. By combining multiple bond-forming events into a single operation, MCRs significantly reduce the number of synthetic steps, purification procedures, and waste generation compared to traditional linear syntheses.

Recent advances have highlighted catalyst-based, catalyst-free, and microwave-assisted MCRs for constructing complex pyrrolidine frameworks.[1][16]

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis

This protocol outlines an ultrasound-assisted, cerium(III) chloride-catalyzed synthesis of pyrrolidine derivatives.[16]

-

Self-Validation: The use of ultrasound provides a consistent energy input, leading to reproducible reaction times and yields. The reaction's endpoint is determined by TLC, and the product is purified to homogeneity, with its structure confirmed spectroscopically.

-

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Cyclopropane dicarboxylate (1.0 equiv)

-

Cerium(III) chloride (CeCl₃) (catalytic amount)

-

Appropriate solvent (e.g., Toluene)

-

-

Procedure:

-

In a suitable reaction vessel, combine the aldehyde, amine, cyclopropane dicarboxylate, and CeCl₃ catalyst in the solvent.

-

Place the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified frequency and temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue via column chromatography to yield the final pyrrolidine product.

-

Transition-Metal-Catalyzed Syntheses: Precision and Novel Bond Formations

Transition-metal catalysis provides powerful and often novel pathways to pyrrolidines by enabling transformations that are difficult to achieve through other means.[8] Catalysts based on copper, palladium, rhodium, and iridium are frequently employed.[8][19]

Causality: Transition-metal catalysts are chosen for their ability to activate otherwise inert bonds, such as C-H bonds, allowing for direct and atom-economical ring formation. They also offer unique control over regio- and enantioselectivity through the design of chiral ligands.[20]

A key example is the copper-catalyzed intramolecular C-H amination, which forms a C-N bond by activating a typically unreactive C(sp³)–H bond.[8][20]

Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination

This protocol describes a direct route to pyrrolidines from N-fluoride amide substrates.[8]

-

Self-Validation: The reaction's success hinges on the specific activity of the copper precatalyst under inert conditions. The protocol is validated by the high-yield formation of the cyclized product, which is readily separable from the starting material and catalyst residues.

-

Materials:

-

N-Fluoride amide substrate (1.0 equiv)

-

[TpiPr₂Cu(NCMe)] (copper precatalyst, 5 mol%)

-

Anhydrous Toluene

-

Inert atmosphere glovebox or Schlenk line

-

-

Procedure:

-

Inside a glovebox, charge a screw-cap vial with the N-fluoride amide substrate (1.0 equiv) and the copper precatalyst (0.05 equiv).

-

Add anhydrous toluene to the desired concentration.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at the specified temperature (e.g., 60-100°C) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel to remove the catalyst.

-

Wash the silica pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Applications in Drug Discovery: From Scaffold to Pharmaceutical

The synthetic methodologies described enable the creation of novel pyrrolidine derivatives that can be screened for biological activity. A prime example is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Drugs like Vildagliptin feature a pyrrolidine scaffold that is crucial for its mechanism of action.[2] The pyrrolidine moiety mimics the proline residue of natural substrates, allowing it to bind to the active site of the DPP-4 enzyme and inhibit its activity.[2] This leads to increased levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.[2]

Data Presentation: Pyrrolidine Scaffolds in Marketed Drugs

| Drug Name | Therapeutic Area | Key Pyrrolidine Feature | Mechanism of Action |

| Vildagliptin | Antidiabetic | Cyanopyrrolidine | DPP-4 Inhibitor[2] |

| Captopril | Antihypertensive | Proline derivative | ACE Inhibitor[5] |

| Rocuronium | Anesthetic | Bis-pyrrolidinium | Neuromuscular blocking agent[8] |

| Darifenacin | Overactive Bladder | Functionalized pyrrolidine | M3 muscarinic receptor antagonist[8] |

| Ombitasvir | Antiviral (HCV) | Complex pyrrolidine core | NS5A protein inhibitor[7] |

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a highly productive platform for the discovery of new medicines. Modern synthetic chemistry has provided an arsenal of powerful tools for its construction, with an increasing emphasis on efficiency, stereocontrol, and sustainability.[1] Strategies like multicomponent reactions and C-H functionalization are pushing the boundaries of what is possible, enabling the rapid synthesis of complex and diverse molecular architectures. Future efforts will likely focus on the development of even more selective and environmentally benign catalytic systems, the application of flow chemistry for scalable synthesis, and the integration of computational modeling to design novel derivatives with precisely tailored pharmacological profiles.

References

- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science.

- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis.

- Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.

- Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides. OpenMETU.

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine deriv

- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.

- Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. R Discovery.

- Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. Synfacts.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.

- Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC - NIH.

- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin

- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.

- Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Publishing.

- Pyrrolidine Deriv

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides [open.metu.edu.tr]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10110G [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benthamscience.com [benthamscience.com]

- 19. organic-chemistry.org [organic-chemistry.org]

- 20. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-3-Methyl-pyrrolidine-3-carboxylic acid: A Chiral Scaffold for Advanced Drug Discovery

Abstract

(S)-3-Methyl-pyrrolidine-3-carboxylic acid, a stereochemically defined, non-proteinogenic amino acid, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core, combined with a strategically positioned quaternary stereocenter, offers a unique three-dimensional architecture that is increasingly leveraged to design potent and selective therapeutic agents. This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to its synthesis and application in the development of novel pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a comprehensive resource.

Introduction: The Significance of a Constrained Proline Analogue

The five-membered pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to explore pharmacophore space efficiently due to its sp3-hybridized, non-planar structure.[1] While L-proline is a widely used organocatalyst and structural motif, its solubility in organic solvents can be limited.[2] (S)-3-Methyl-pyrrolidine-3-carboxylic acid, an analogue of proline, introduces a methyl group at the C3 position, creating a chiral quaternary center. This modification not only influences the puckering of the pyrrolidine ring but can also enhance solubility and provide a new vector for molecular design, impacting pharmacological efficacy.[1][2]

The stereospecific orientation of substituents on the pyrrolidine ring is critical; enantiomers often exhibit vastly different pharmacological activities.[1][3] The (S)-enantiomer of 3-Methyl-pyrrolidine-3-carboxylic acid, in particular, serves as a valuable starting material for synthesizing complex molecules, including enzyme inhibitors and receptor agonists, through chiral pool synthesis.[4][5] This guide will elucidate the key attributes that make this compound a molecule of interest for therapeutic innovation.

Chemical Identity and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The International Chemical Identifier (InChI) and its condensed version, the InChIKey, provide a standardized, machine-readable format for this purpose.

The InChIKey for (S)-3-Methyl-pyrrolidine-3-carboxylic acid is JXNPHMVNQPDXQI-LURJTMIESA-N . This unique identifier is derived from its specific 3D structure, encoding its constitution, connectivity, and stereochemistry.

Below is a diagram of the chemical structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.

Caption: 2D Structure of (S)-3-Methyl-pyrrolidine-3-carboxylic acid.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3S)-3-Methylpyrrolidine-3-carboxylic acid | Derived from structure |

| InChI Key | JXNPHMVNQPDXQI-LURJTMIESA-N | |

| InChI Code | 1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| CAS Number | 1427203-57-3 | [6] |

| Molecular Formula | C6H11NO2 | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Physical Form | Solid | |

| Storage Temp. | 2-8°C, Keep in dark place, sealed in dry |

Stereoselective Synthesis and Chiral Integrity

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For α-quaternary amino acids like (S)-3-Methyl-pyrrolidine-3-carboxylic acid, achieving high stereoselectivity is a significant chemical challenge. Synthetic strategies often rely on leveraging existing chiral materials or employing asymmetric catalysis.

One documented approach involves a multi-step synthesis beginning with commercially available diethyl methylmalonate.[2] This pathway is designed to build the pyrrolidine ring and establish the critical (S)-stereocenter. While specific, optimized reaction conditions can be proprietary, the general sequence provides a framework for its production.

Below is a conceptual workflow for the synthesis and purification of this chiral molecule.

Caption: Conceptual workflow for synthesis and chiral purification.

Experimental Protocols: Synthesis and Analysis

Trustworthiness in scientific reporting is built on detailed, reproducible methodologies. The following protocols are illustrative examples based on established chemical principles for synthesis and chiral analysis.

Protocol 1: Diastereomeric Salt Resolution (Illustrative)

This protocol describes a classical method for separating enantiomers suitable for larger scales.[3] It relies on the differential solubility of salts formed between the racemic acid and a chiral resolving agent.

Objective: To separate the (S)- and (R)-enantiomers of 3-Methyl-pyrrolidine-3-carboxylic acid.

Materials:

-

Racemic 3-Methyl-pyrrolidine-3-carboxylic acid

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic Acid)

-

Solvent (e.g., Ethanol)

-

1M HCl, 1M NaOH

Procedure:

-

Salt Formation: Dissolve the racemic 3-Methyl-pyrrolidine-3-carboxylic acid in a minimal amount of heated ethanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-Mandelic Acid in the same solvent.

-

Crystallization: Combine the two solutions. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt is expected to crystallize.

-

Isolation: Collect the precipitated crystals via vacuum filtration and wash with a small amount of cold ethanol.

-

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to be acidic (pH ~2) using 1M HCl to protonate the mandelic acid, making it soluble in an organic solvent. Extract the mandelic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Final Product Isolation: Adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product. Filter, wash with cold water, and dry under vacuum.

-

Purity Check: Determine the enantiomeric excess (ee%) of the product using Chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Objective: To quantify the enantiomeric purity of the synthesized (S)-3-Methyl-pyrrolidine-3-carboxylic acid.

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based, such as Chiralcel® OD-H).[3]

Mobile Phase (Illustrative):

-

A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). The exact ratio must be optimized for baseline separation. A common starting point could be 90:10:0.1 (v/v/v).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase. Prepare a standard solution of the racemic mixture for comparison.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (e.g., at 210 nm).

-

Injection & Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Record the chromatogram. The (S) and (R) enantiomers will elute at different retention times.

-

Calculation of ee%: Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the racemic standard. Calculate the enantiomeric excess using the peak areas (A) as follows:

-

ee% = [ (AS - AR) / (AS + AR) ] x 100

-

Table 2: Representative Chiral HPLC Performance

| Parameter | Typical Value | Reference |

| Resolution (Rs) | > 1.5 | [3] |

| Enantiomeric Excess (ee%) | > 99% (for purified sample) | [3] |

| Detection Wavelength | 210 nm | [3] |

Applications in Drug Discovery and Medicinal Chemistry

The rigid conformation of the pyrrolidine scaffold is adept at positioning functional groups in precise three-dimensional orientations, making it invaluable for targeting specific binding pockets in proteins.[1] Derivatives of pyrrolidine-3-carboxylic acid are integral to the development of therapeutics for a range of diseases.

-

Enzyme Inhibition: The stereochemistry of pyrrolidine derivatives is crucial for their inhibitory potency. For example, pyrrolidine-based structures are highly effective at targeting the active site of enzymes like dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[5]

-

Receptor Modulation: The orientation of substituents on the pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a given receptor. For instance, the stereospecific orientation of a methyl group on a pyrrolidine scaffold was found to be responsible for pure estrogen receptor α (ERα) antagonism, a critical mechanism for treating certain types of breast cancer.[1]

-

Organocatalysis: As an analogue of proline, (S)-3-Methyl-pyrrolidine-3-carboxylic acid and its enantiomer have been investigated as organocatalysts in asymmetric reactions like Aldol and Michael additions, which are fundamental transformations in the synthesis of complex chiral molecules.[2]

Conclusion

(S)-3-Methyl-pyrrolidine-3-carboxylic acid stands out as a highly valuable and versatile chiral building block. Its unique structural features—a constrained cyclic backbone and a quaternary stereocenter—provide a robust platform for the design of sophisticated and biologically active molecules. The ability to synthesize this compound in high enantiomeric purity is critical to unlocking its full potential in drug discovery. As the demand for stereochemically complex and potent therapeutics continues to grow, the strategic application of scaffolds like (S)-3-Methyl-pyrrolidine-3-carboxylic acid will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- (S)-3-Methyl-pyrrolidine-3-carboxylic acid - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97a457fc]

- Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- (S)-(+)-Pyrrolidine-3-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/700064]

- Pyrrolidine, 3-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C34375898]

- (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22745842.htm]

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. [URL: https://www.benchchem.com/product/bcp166139/technical-sheet]

- Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. [URL: https://aquila.usm.edu/honors_theses/405/]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.researchgate.net/publication/353786196_Pyrrolidine_in_Drug_Discovery_A_Versatile_Scaffold_for_Novel_Biologically_Active_Compounds]

- (S)-Pyrrolidine-3-carboxylic acid | C5H9NO2 | CID 1501969 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1501969]

- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) - OIST. [URL: https://www.oist.

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. [URL: https://patents.google.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00561a]

- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem. [URL: https://www.benchchem.com/product/bcp166138/technical-sheet]

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. [URL: https://www.benchchem.

- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem. [URL: https://www.benchchem.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [URL: https://www.jstage.jst.go.jp/article/yakushi/142/6/142_21-00171/_pdf/-char/ja]

- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem. [URL: https://www.benchchem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Utilizing (S)-3-Methyl-pyrrolidine-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Peptide Innovation

(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid that offers a unique structural element for peptide design and drug discovery. Its rigid pyrrolidine ring and the presence of a methyl group at the α-carbon introduce significant conformational constraints into the peptide backbone. This constrained geometry can lead to the formation of specific secondary structures, such as helices and turns, which are often crucial for biological activity.[1][2][3] The incorporation of this and similar sterically hindered amino acids can also enhance peptide stability against enzymatic degradation, a critical factor in the development of peptide-based therapeutics.[4]

These application notes provide a comprehensive guide for the effective use of (S)-3-Methyl-pyrrolidine-3-carboxylic acid in peptide synthesis, covering protecting group strategies, coupling protocols for this sterically hindered residue, and insights into its impact on peptide structure.

Key Properties and Advantages

The defining characteristic of (S)-3-Methyl-pyrrolidine-3-carboxylic acid is its α,α-disubstitution, which significantly restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone. This structural feature offers several advantages in peptide chemistry:

-

Induction of Stable Secondary Structures: The steric bulk of the methyl group and the cyclic nature of the pyrrolidine ring promote the formation of well-defined secondary structures, particularly 3(10)-helices and α-helices.[3][5] The chirality of the α-carbon can influence the screw sense (right-handed or left-handed) of the resulting helix.[1][3]

-

Enhanced Proteolytic Stability: The sterically hindered nature of the peptide bonds flanking the (S)-3-Methyl-pyrrolidine-3-carboxylic acid residue can render them less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[4]

-

Improved Cell Permeability: In some cases, the incorporation of non-proteinogenic, hydrophobic amino acids like this one can improve the cell membrane permeability of peptides.[4]

-

Scaffold for Drug Design: The pyrrolidine ring serves as a versatile scaffold for the synthesis of complex and biologically active molecules, including enzyme inhibitors and receptor antagonists.[6][7][8]

Protecting Group Strategies

The choice of protecting groups for the amine and carboxylic acid functionalities is critical for successful peptide synthesis. Standard protecting group strategies used in solid-phase peptide synthesis (SPPS) are applicable, with some specific considerations for this sterically hindered amino acid.

Amine Protection

-

Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common protecting group for the α-amine in modern SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage from most resins but is readily removed by a mild base, typically a solution of piperidine in DMF.[9][10]

-

Boc (tert-butyloxycarbonyl): The Boc group is an alternative that is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[][12] While historically significant, the Fmoc strategy is often preferred for its milder deprotection conditions.[10]

Carboxylic Acid Protection

In SPPS, the C-terminal carboxylic acid is typically anchored to a solid support (resin), which serves as the protecting group. The choice of resin depends on the desired C-terminal functionality (acid or amide).[9]

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid into a growing peptide chain presents a challenge due to its steric hindrance. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, optimized protocols are essential.

Resin Loading

The first step in SPPS is the attachment of the first amino acid to the resin.

Workflow for Resin Loading:

Caption: General workflow for loading the first amino acid onto the resin.

Protocol for Loading onto Hydroxymethyl Resins (e.g., Wang Resin): [13]

-

Swell the hydroxymethyl resin in dichloromethane (DCM).

-

In a separate vessel, dissolve Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid (5 equivalents relative to resin capacity), 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT, 5 eq.), and N-methylimidazole (MeIm, 3.75 eq.) in DCM.

-

Add the activated amino acid solution to the swollen resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Wash the resin thoroughly with DCM and dimethylformamide (DMF).

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DCM.

-

Wash the resin again with DCM and DMF, then dry under vacuum.

Peptide Chain Elongation

The iterative process of deprotection and coupling is used to build the peptide chain.

Workflow for Peptide Chain Elongation:

Caption: Iterative cycle of deprotection and coupling in SPPS.

Coupling of (S)-3-Methyl-pyrrolidine-3-carboxylic Acid

Due to its sterically hindered nature, more potent coupling reagents and potentially longer reaction times or double coupling are recommended.[14]

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Class | Base | Activation Time | Coupling Time | Notes |

| HATU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | Highly effective for sterically hindered amino acids.[14][15] |

| HCTU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | A more reactive alternative to HBTU.[14] |

| PyBOP | Phosphonium Salt | DIPEA or NMM | 1-5 min | 1-2 hours | Good for hindered couplings, but may be less effective than HATU for the most difficult cases.[14] |

| COMU | Uronium Salt | DIPEA or NMM | 1-5 min | 45-60 min | Offers comparable efficiency to HATU with improved safety and solubility.[16] |

Detailed Protocol for a HATU-Mediated Coupling: [14]

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

-

Activation: In a separate vessel, pre-activate Fmoc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid (4 equivalents relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Allow the coupling reaction to proceed for 45-60 minutes with agitation. For particularly difficult couplings, a second coupling with fresh reagents may be necessary (double coupling).

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Troubleshooting Difficult Couplings:

-

Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.[14]

-

Increased Reaction Time: Extending the coupling time (e.g., to 2-4 hours or overnight) can be beneficial.[14]

-